molecular formula C8H9ClFNO2S B1465423 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide CAS No. 1263277-46-8

3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B1465423
CAS No.: 1263277-46-8
M. Wt: 237.68 g/mol
InChI Key: ZVKYGHYRLWXCRG-UHFFFAOYSA-N
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Description

3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H9ClFNO2S and a molecular weight of 237.68 g/mol It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different sulfonamide derivatives .

Scientific Research Applications

3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The presence of chlorine and fluorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2-fluoro-N-methylbenzene-1-sulfonamide
  • 3-chloro-2-fluoro-N,N-diethylbenzene-1-sulfonamide
  • 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonyl chloride

Uniqueness

3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of both chlorine and fluorine atoms. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-chloro-2-fluoro-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO2S/c1-11(2)14(12,13)7-5-3-4-6(9)8(7)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKYGHYRLWXCRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C(=CC=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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